molecular formula C10H10F2OS B14065020 1-(4-(Difluoromethyl)-2-mercaptophenyl)propan-1-one

1-(4-(Difluoromethyl)-2-mercaptophenyl)propan-1-one

Cat. No.: B14065020
M. Wt: 216.25 g/mol
InChI Key: WNBHBMIMBZYWNH-UHFFFAOYSA-N
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Description

1-(4-(Difluoromethyl)-2-mercaptophenyl)propan-1-one is an organic compound characterized by the presence of a difluoromethyl group and a mercapto group attached to a phenyl ring, along with a propanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(Difluoromethyl)-2-mercaptophenyl)propan-1-one typically involves the introduction of the difluoromethyl and mercapto groups onto a phenyl ring, followed by the attachment of the propanone moiety. Common synthetic routes may include:

    Halogenation: Introduction of difluoromethyl group via halogenation reactions.

    Thiol Addition: Incorporation of the mercapto group through thiol addition reactions.

    Ketone Formation: Formation of the propanone moiety through oxidation reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical processes that ensure high yield and purity. Techniques such as continuous flow synthesis and catalytic processes may be employed to optimize the production.

Chemical Reactions Analysis

Types of Reactions

1-(4-(Difluoromethyl)-2-mercaptophenyl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: Conversion of the mercapto group to a sulfoxide or sulfone.

    Reduction: Reduction of the ketone group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions on the phenyl ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum catalysts.

Major Products Formed

    Sulfoxides and Sulfones: From oxidation of the mercapto group.

    Alcohols: From reduction of the ketone group.

    Substituted Phenyl Derivatives: From electrophilic aromatic substitution reactions.

Scientific Research Applications

1-(4-(Difluoromethyl)-2-mercaptophenyl)propan-1-one has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-(Difluoromethyl)-2-mercaptophenyl)propan-1-one involves its interaction with molecular targets and pathways:

    Molecular Targets: Enzymes, receptors, and proteins that the compound may bind to or inhibit.

    Pathways Involved: Signal transduction pathways, metabolic pathways, and cellular processes affected by the compound.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Fluorophenyl)-2-propanone: Similar structure with a single fluorine atom.

    1-(4-Chlorophenyl)-2-propanone: Contains a chlorine atom instead of a difluoromethyl group.

    1-(4-Methylphenyl)-2-propanone: Contains a methyl group instead of a difluoromethyl group.

Uniqueness

1-(4-(Difluoromethyl)-2-mercaptophenyl)propan-1-one is unique due to the presence of both difluoromethyl and mercapto groups, which confer distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable for specific applications in research and industry.

Properties

Molecular Formula

C10H10F2OS

Molecular Weight

216.25 g/mol

IUPAC Name

1-[4-(difluoromethyl)-2-sulfanylphenyl]propan-1-one

InChI

InChI=1S/C10H10F2OS/c1-2-8(13)7-4-3-6(10(11)12)5-9(7)14/h3-5,10,14H,2H2,1H3

InChI Key

WNBHBMIMBZYWNH-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=C(C=C(C=C1)C(F)F)S

Origin of Product

United States

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